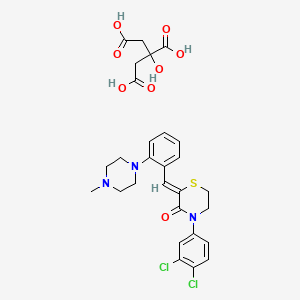
Elzasonan citrate
Übersicht
Beschreibung
Elzasonan Citrate is a selective antagonist of the serotonin 1B and serotonin 1D receptors. It was initially developed by Pfizer for the treatment of depression and anxiety disorders. The compound’s chemical structure includes a thiomorpholine ring and a dichlorophenyl group, contributing to its unique pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Elzasonan Citrate involves multiple steps, starting with the formation of the thiomorpholine ring. The key steps include:
Formation of the Thiomorpholine Ring: This involves the reaction of a suitable amine with a thiol to form the thiomorpholine ring.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring followed by its attachment to the thiomorpholine ring.
Formation of the Citrate Salt: The final step involves the reaction of the synthesized Elzasonan with citric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to form the thiomorpholine ring and introduce the dichlorophenyl group.
Purification: The product is purified using techniques such as crystallization and chromatography.
Formation of Citrate Salt: The purified Elzasonan is reacted with citric acid to form the citrate salt, which is then dried and packaged.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Elzasonan Citrat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann eine oxidative N-Demethylierung und Arylhhydroxilierung erfahren.
Reduktion: Reduktionsreaktionen können an der Dichlorphenylgruppe stattfinden.
Substitution: Substitutionsreaktionen können am Thiomorpholinring auftreten
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydroxid und verschiedene Halogenide
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte und demethylierte Derivate von Elzasonan .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der Serotoninrezeptorantagonisierung verwendet.
Biologie: Untersucht auf seine Auswirkungen auf serotonerge Signalwege.
Medizin: Als potenzielle Behandlung für Depressionen und Angststörungen untersucht.
Industrie: Wird bei der Entwicklung neuer Therapeutika zur Zielsetzung von Serotoninrezeptoren verwendet .
5. Wirkmechanismus
Elzasonan Citrat entfaltet seine Wirkung durch selektive Blockierung von Serotonin-1B- und Serotonin-1D-Autorezeptoren. Dies verstärkt die serotonerge Innervation, die vom Raphekern ausgeht, und verbessert die Signalübertragung zu limbischen Regionen wie dem Hippocampus und der präfrontalen Rinde. Das Ergebnis ist eine Verstärkung der Antidepressiva-Wirkung .
Ähnliche Verbindungen:
GR-127,935: Ein weiterer Serotoninrezeptorantagonist mit ähnlichen pharmakologischen Eigenschaften.
SB-649,915: Eine Verbindung mit ähnlicher Rezeptorselektivität, aber unterschiedlicher chemischer Struktur.
Einzigartigkeit: Elzasonan Citrat ist einzigartig aufgrund seiner spezifischen Kombination aus einem Thiomorpholinring und einer Dichlorphenylgruppe, die zu seiner selektiven Antagonisierung von Serotonin-1B- und Serotonin-1D-Rezeptoren beitragen. Diese einzigartige Struktur bietet im Vergleich zu anderen ähnlichen Verbindungen deutliche pharmakologische Vorteile .
Wirkmechanismus
Elzasonan Citrate exerts its effects by selectively blocking serotonin 1B and serotonin 1D autoreceptors. This enhances serotonergic innervations originating from the raphe nucleus, improving signaling to limbic regions like the hippocampus and prefrontal cortex. The result is an enhancement of antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
GR-127,935: Another serotonin receptor antagonist with similar pharmacological properties.
SB-649,915: A compound with similar receptor selectivity but different chemical structure.
Uniqueness: Elzasonan Citrate is unique due to its specific combination of a thiomorpholine ring and a dichlorophenyl group, which contribute to its selective antagonism of serotonin 1B and serotonin 1D receptors. This unique structure provides distinct pharmacological advantages over other similar compounds .
Eigenschaften
CAS-Nummer |
361343-20-6 |
|---|---|
Molekularformel |
C28H31Cl2N3O8S |
Molekulargewicht |
640.5 g/mol |
IUPAC-Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C22H23Cl2N3OS.C6H8O7/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,14-15H,8-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-14-; |
InChI-Schlüssel |
FIXQLYVNGQBUAP-UXTSPRGOSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomerische SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Elzasonan citrate; CP-448,187-10; UNII-67JE11VN82; Elzasonan citrate [USAN]. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















